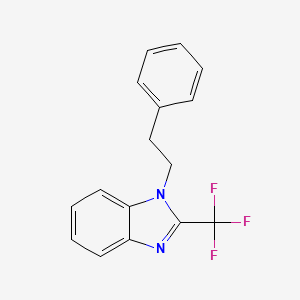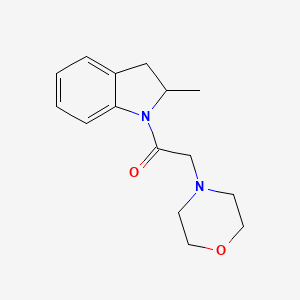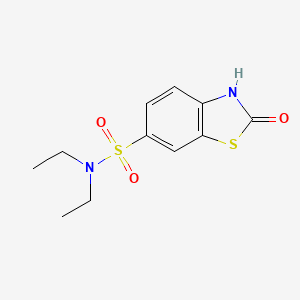
1H-1,3-Benzimidazole, 1-(2-phenylethyl)-2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for various applications.
準備方法
The synthesis of 1-phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-phenylenediamine and 2-bromo-1-phenylethanone.
Cyclization Reaction: The key step involves the cyclization of 1,2-phenylenediamine with 2-bromo-1-phenylethanone in the presence of a base, such as potassium carbonate, to form the benzimidazole ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) under specific reaction conditions, such as the presence of a catalyst like copper(I) iodide.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-Phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
1-Phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
類似化合物との比較
1-Phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole can be compared with other similar compounds, such as:
1-Phenethyl-2-methyl-1H-1,3-benzimidazole: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Phenethyl-2-chloromethyl-1H-1,3-benzimidazole: The presence of a chloromethyl group instead of a trifluoromethyl group alters the compound’s reactivity and biological activity.
1-Phenethyl-2-(trifluoromethyl)-1H-1,3-imidazole: This compound has a similar structure but with an imidazole ring instead of a benzimidazole ring, leading to different chemical and biological properties.
The uniqueness of 1-phenethyl-2-(trifluoromethyl)-1H-1,3-benzimidazole lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C16H13F3N2 |
|---|---|
分子量 |
290.28 g/mol |
IUPAC名 |
1-(2-phenylethyl)-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C16H13F3N2/c17-16(18,19)15-20-13-8-4-5-9-14(13)21(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChIキー |
SHEHVQIKGLXMEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004164.png)
![Ethyl 6-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15004186.png)
![(4-Chlorophenyl)(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B15004193.png)


![1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(3-chlorophenyl)urea](/img/structure/B15004211.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B15004213.png)
![[4-(2,4-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004215.png)
![ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15004222.png)
![Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-](/img/structure/B15004228.png)
![[4-(2,6-Dimethylphenylsulfamoyl)phenoxy]acetic acid, methyl ester](/img/structure/B15004230.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}propanoate](/img/structure/B15004231.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004239.png)
